1,2-Diheptanoyl-sn-glycero-3-phosphocholine

Catalog No.
S526087
CAS No.
39036-04-9
M.F
C22H44NO8P
M. Wt
481.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-Diheptanoyl-sn-glycero-3-phosphocholine

CAS Number

39036-04-9

Product Name

1,2-Diheptanoyl-sn-glycero-3-phosphocholine

IUPAC Name

[(2R)-2,3-di(heptanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate

Molecular Formula

C22H44NO8P

Molecular Weight

481.6 g/mol

InChI

InChI=1S/C22H44NO8P/c1-6-8-10-12-14-21(24)28-18-20(31-22(25)15-13-11-9-7-2)19-30-32(26,27)29-17-16-23(3,4)5/h20H,6-19H2,1-5H3/t20-/m1/s1

InChI Key

RBFSPQDASPEAID-HXUWFJFHSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Diheptanoyllecithin; L-alpha-Diheptanoyllecithin;

Canonical SMILES

CCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCC

Isomeric SMILES

CCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCC

The exact mass of the compound 1,2-Diheptanoyl-sn-glycero-3-phosphocholine is 481.2805 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. It belongs to the ontological category of phosphatidylcholine 14:0 in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Lipids -> Glycerophospholipids [GP] -> Glycerophosphocholines [GP01] -> Diacylglycerophosphocholines [GP0101]. However, this does not mean our product can be used or applied in the same or a similar way.

1,2-Diheptanoyl-sn-glycero-3-phosphocholine (DHPC, 07:0 PC, CAS: 39036-04-9) is a highly purified, synthetic short-chain phospholipid widely procured as a non-denaturing detergent and structural biology reagent. Unlike long-chain phosphatidylcholines that spontaneously form extended bilayers, DHPC features seven-carbon acyl chains that drive the formation of micelles in aqueous solutions, exhibiting a critical micelle concentration (CMC) of approximately 1.4 to 1.6 mM . In industrial and advanced laboratory workflows, DHPC is primarily utilized to solubilize integral membrane proteins without displacing intrinsic boundary lipids, and to serve as the critical edge-forming amphiphile in DMPC/DHPC lipid bicelles . Its zwitterionic nature, high purity, and stability over a broad pH range (4–10) make it a superior alternative to harsh synthetic detergents in applications requiring the preservation of native protein conformations .

Substituting DHPC with common alkyl detergents (e.g., SDS, Triton X-100) or even closely related alkyl phosphocholines like dodecylphosphocholine (DPC) frequently results in the denaturation of sensitive membrane proteins or the stripping of essential co-purifying lipids . While DPC is a common structural biology detergent, it acts more like a lyso-lipid and can aggressively perturb secondary structures. Attempting to substitute DHPC with its immediate in-class homologs also fails due to drastic shifts in phase behavior: the shorter 06:0 PC (dihexanoyl) has a CMC of ~15 mM, requiring an order of magnitude more material to achieve micellization, which introduces severe background interference in NMR and inflates reagent costs [1]. Conversely, the longer 08:0 PC (dioctanoyl) has a CMC of ~0.26 mM, forming aggregates that are often too large and slow-tumbling for high-resolution solution NMR [1]. Consequently, DHPC occupies a strict biophysical sweet spot that cannot be replicated by generic alternatives.

Critical Micelle Concentration (CMC) and Reagent Efficiency

The acyl chain length of short-chain phospholipids exponentially dictates their micellization behavior. DHPC (07:0 PC) exhibits a CMC of 1.4–1.6 mM, whereas its shorter homolog, dihexanoyl-PC (06:0 PC), has a CMC of approximately 15 mM. This nearly 10-fold difference means that achieving a stable micellar or bicellar phase with 06:0 PC requires significantly higher mass inputs. Furthermore, utilizing high concentrations of 06:0 PC increases the risk of detergent-induced artifacts and background signal overlap in sensitive analytical techniques like NMR.

Evidence DimensionCritical Micelle Concentration (CMC)
Target Compound DataDHPC (07:0 PC): ~1.4 to 1.6 mM
Comparator Or BaselineDihexanoyl-PC (06:0 PC): ~15 mM
Quantified Difference~10-fold lower concentration required for micelle formation
ConditionsAqueous dispersion at standard room temperature

Procuring DHPC reduces the required detergent volume by an order of magnitude compared to C6 analogs, drastically lowering reagent costs and minimizing background interference in structural assays.

Preservation of Native Membrane Protein Conformation

Alkyl phosphocholine detergents, such as Dodecylphosphocholine (DPC), are frequently used for membrane protein solubilization but are structurally closer to lyso-lipids, often leading to the displacement of native boundary lipids and subsequent protein denaturation [1]. In contrast, DHPC exerts a wedge-like effect on neighboring lipids due to its bulky polar group and short hydrocarbon chains, destabilizing the membrane at low concentrations without displacing the intrinsic lipids bound to the integral membrane protein. Comparative structural assessments show that while DPC can perturb secondary structures, DHPC preserves the native three-dimensional conformation and functional activity of solubilized proteins even at high excess concentrations up to 40 mM [1].

Evidence DimensionNative lipid displacement and protein denaturation
Target Compound DataDHPC: Preserves native conformation and intrinsic lipid binding
Comparator Or BaselineDPC (Dodecylphosphocholine): Frequently perturbs secondary structure and displaces native lipids
Quantified DifferenceDHPC maintains protein activity at high excess (up to 40 mM) where DPC induces unfolding
ConditionsSolubilization of integral membrane proteins in aqueous buffer

Buyers must select DHPC over DPC when downstream applications (like functional assays or cryo-EM) strictly require the target protein to remain in its native, active fold.

Precision Control of Bicelle Size for Solution NMR

For structural biology, DMPC/DHPC bicelles provide a planar lipid bilayer environment that mimics native cell membranes. The size and tumbling rate of these bicelles are strictly controlled by the molar ratio (q-ratio) of long-chain DMPC to short-chain DHPC. Studies demonstrate that DHPC reliably forms the highly curved edges of discoidal bicelles, allowing for ideal q-ratios of 0.5 to 0.6 [1]. At q=0.5, the bicelles achieve a fast tumbling rate (e.g., correlation time τc ≈ 20 ns at 30 °C) necessary for high-resolution liquid-state NMR while maintaining a true bilayer core. Alternative detergents like CHAPS or DPC fail to segregate cleanly into the rim, resulting in mixed micelles rather than true planar bicelles[1].

Evidence DimensionBicelle geometry and NMR correlation time (τc)
Target Compound DataDMPC/DHPC (q=0.5): Forms ideal discoidal bicelles with fast tumbling (τc ≈ 20 ns)
Comparator Or BaselineDMPC/DPC or DMPC/CHAPS: Tend to form mixed micelles without a distinct planar bilayer core
Quantified DifferenceDHPC enables precise tuning of q=0.5–0.6 for optimal NMR resolution (20 ns vs slower/mixed states)
ConditionsDMPC/detergent mixtures at 30 °C for transmembrane domain NMR

DHPC is the mandatory edge-forming lipid for researchers needing to construct predictable, fast-tumbling planar bicelles for high-resolution NMR of transmembrane proteins.

High-Resolution Solution NMR of Transmembrane Proteins

Because DHPC reliably forms the curved edges of DMPC bicelles at precise q-ratios (0.5–0.6), it is the premier choice for solution NMR studies. It provides a fast-tumbling, native-like planar bilayer environment that yields sharp NMR spectra without the denaturing effects seen with DPC [1].

Non-Denaturing Extraction and Solubilization of Integral Membrane Proteins

For workflows involving functional assays, crystallization, or cryo-EM where retaining the protein's native fold is critical, DHPC is procured to solubilize membranes. Its wedge-like insertion mechanism extracts proteins while leaving essential native boundary lipids intact, outperforming harsh detergents [2].

Fabrication of Substrate-Supported Planar Phospholipid Bilayers

In biosensor manufacturing and surface-plasmon resonance (SPR) assays, DHPC is utilized alongside long-chain lipids to significantly accelerate the formation rate of substrate-supported planar membranes on glass and silica surfaces, optimizing coating workflows.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.7

Hydrogen Bond Acceptor Count

8

Exact Mass

481.28045436 Da

Monoisotopic Mass

481.28045436 Da

Heavy Atom Count

32

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Use Classification

Lipids -> Glycerophospholipids [GP] -> Glycerophosphocholines [GP01] -> Diacylglycerophosphocholines [GP0101]

Dates

Last modified: 08-15-2023
1: Canziani G, Seki C, Vidal JC. Accessibility of the active site of crotoxin B in the crotoxin complex. Toxicon. 1982;20(5):809-22. PubMed PMID: 7179290.
2: Little C, Aurebekk B. Inactivation of phospholipase C from Bacillus cereus by a carboxyl group modifying reagent. Acta Chem Scand B. 1977;31(4):273-7. PubMed PMID: 404815.
3: Hershberg RD, Reed GH, Slotboom AJ, De Haas GH. Nuclear magnetic resonance studies of the aggregation of dihexanoyllecithin and of diheptanolyllecithin in aqueous solutions. Biochim Biophys Acta. 1976 Jan 22;424(1):73-81. PubMed PMID: 1252482.
4: Tausk RJ, van Esch J, Karmiggelt J, Voordouw G, Overbeek JT. Physical chemical studies of short-chain lecithin homologues. II. Micellar weights of dihexanoyl- and diheptanoyllecithin. Biophys Chem. 1974 Feb;1(3):184-203. PubMed PMID: 4425723.

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